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molecular formula C10H8BrClO2 B8624645 7-Bromomethyl-6-chlorochroman-4-one

7-Bromomethyl-6-chlorochroman-4-one

Cat. No. B8624645
M. Wt: 275.52 g/mol
InChI Key: SKTYBCKLHZWCHM-UHFFFAOYSA-N
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Patent
US07393852B2

Procedure details

A mixture of 6-chloro-7-methyl-chroman-4-one (20 g, 101.71 mmol), NBS (19.9 g, 111.88 mmol), and AIBN (4.17 g, 25.43 mmol) in anhydrous CCl4 (300 mL) was heated at reflux in 24 h. The mixture was cooled, filtered the solid. The filtrate was concentrated and used in the next step without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[O:8][CH2:7][CH2:6][C:5]2=[O:13].C1C(=O)N([Br:21])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:12][C:11]1[CH:10]=[C:9]2[C:4]([C:5](=[O:13])[CH2:6][CH2:7][O:8]2)=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C2C(CCOC2=CC1C)=O
Name
Quantity
19.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
4.17 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered the solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
used in the next step without purification

Outcomes

Product
Name
Type
Smiles
BrCC1=C(C=C2C(CCOC2=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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